Colforsin daropate

Description

Properties

CAS No. |

113462-26-3 |

|---|---|

Molecular Formula |

C27H43NO8 |

Molecular Weight |

509.6 g/mol |

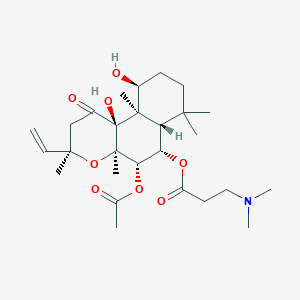

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate |

InChI |

InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1 |

InChI Key |

RSOZZQTUMVBTMR-XGUNBQNXSA-N |

SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |

Other CAS No. |

113462-26-3 |

Synonyms |

colforsin daropate colforsin daropate hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Colforsin Daropate: A Deep Dive into its Mechanism of Action as a Direct Adenylyl Cyclase Activator

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble derivative of forskolin (B1673556), is a potent cardiovascular agent utilized in the management of acute heart failure. Its therapeutic efficacy stems from a direct mechanism of action on a pivotal enzyme in cellular signaling: adenylyl cyclase. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, the subsequent signaling cascade, and its physiological effects. This document provides a comprehensive overview for researchers and drug development professionals, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Direct Activation of Adenylyl Cyclase

This compound's primary molecular target is adenylyl cyclase (AC), a transmembrane enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] Unlike catecholamines, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound directly binds to and activates the catalytic subunit of most isoforms of adenylyl cyclase.[4][5] This direct activation leads to a rapid and significant increase in intracellular cAMP levels.[6][7]

The hydrochloride salt of this compound, known as NKH 477, has demonstrated some selectivity for the cardiac-specific type V adenylyl cyclase, stimulating it more potently than type II and type III isoforms.[8][9] This preferential activity may contribute to its notable cardiovascular effects.

The subsequent elevation in cAMP levels orchestrates a cascade of downstream signaling events that are primarily mediated by two key effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[5] The activation of these pathways in different cell types, particularly cardiomyocytes and vascular smooth muscle cells, underlies the therapeutic effects of this compound.

References

- 1. NKH 477 | CAS:138605-00-2 | Water-soluble adenylyl cyclase activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cardiovascular and adenylate cyclase stimulating effects of this compound, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cardiovascular effects of this compound hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Characterization of positive inotropic effect of this compound [correction of dapropate] hydrochloride, a water-soluble forskolin derivative, in isolated adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A forskolin derivative, this compound hydrochloride, inhibits rat mesangial cell mitogenesis via the cyclic AMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

Colforsin Daropate: A Technical Guide for Researchers

An In-depth Examination of a Water-Soluble Forskolin (B1673556) Derivative with Therapeutic Potential in Cardiovascular Disease, Inflammation, and Oncology

Abstract

Colforsin daropate, a water-soluble derivative of the labdane (B1241275) diterpene forskolin, is a potent activator of adenylyl cyclase. This direct activation of a critical enzyme in cellular signaling pathways leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger implicated in a wide array of physiological processes. Initially developed for the treatment of acute heart failure due to its positive inotropic and vasodilatory effects, recent research has unveiled its potential anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and detailed experimental methodologies from key studies. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound hydrochloride is a synthetic derivative of forskolin, a natural product extracted from the roots of the Coleus forskohlii plant. The chemical modification addresses the poor water solubility of forskolin, enhancing its bioavailability for intravenous administration.

Chemical Structure:

-

Molecular Formula: C₂₇H₄₄ClNO₈

-

Molecular Weight: 546.1 g/mol

The synthesis of this compound from forskolin is a multi-step process that involves the protection and deprotection of hydroxyl groups and the esterification of the 7-hydroxyl group with N,N-dimethyl-β-alanine. While detailed industrial synthesis protocols are proprietary, the general strategy involves selective acylation to introduce the daropate moiety, thereby imparting water solubility.

Mechanism of Action: Adenylyl Cyclase Activation

The primary mechanism of action of this compound is the direct stimulation of adenylyl cyclase (AC), an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] Unlike catecholamines, which activate AC indirectly through G-protein coupled receptors, this compound binds directly to the catalytic subunit of the enzyme.[1] This leads to a rapid and significant increase in intracellular cAMP levels.

The elevation of cAMP activates downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates various target proteins, leading to a cascade of cellular responses that vary depending on the cell type.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in various patient populations, including those undergoing cardiac surgery. The key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Distribution Half-life (t₁/₂α) | 3.9 ± 1.1 min | [2] |

| Metabolic Half-life (t₁/₂β) | 1.9 ± 0.7 h | [2] |

| Elimination Half-life (t₁/₂γ) | 95.3 ± 15.2 h | [2] |

| Central Compartment Volume | 591.0 ± 42.8 ml/kg | [2] |

| Volume of Distribution | 2689.2 ± 450.6 ml/kg | [2] |

| Elimination Clearance | 27.7 ± 14.7 ml/kg/min | [2] |

| Effective Plasma Concentration | 5-10 ng/ml | [2] |

Recommended Infusion Rates for Therapeutic Concentration (5-10 ng/ml):

-

0.5 µg/kg/min: Achieves effective concentration within 30 minutes.[2]

-

0.75 µg/kg/min: Achieves effective concentration within 20 minutes.[2]

-

1.0 µg/kg/min: Achieves effective concentration within 10 minutes.[2]

Therapeutic Applications and Preclinical Research

Cardiovascular Effects

This compound is clinically approved for the treatment of acute heart failure. Its therapeutic benefit stems from its dual action as a positive inotropic agent and a vasodilator.

Key Cardiovascular Effects:

-

Positive Inotropy: Increases myocardial contractility.

-

Vasodilation: Relaxes vascular smooth muscle, leading to reduced peripheral resistance.[3]

-

Chronotropy: Increases heart rate.[1]

The order of selectivity for its cardiovascular effects is coronary vasodilation >> positive inotropy > positive chronotropy.[1]

Quantitative Data from Canine Models:

| Parameter | This compound Dose | Effect | Reference |

| Cardiac Output | 0.3 - 1.2 µg/kg/min | Dose-dependent increase | [3] |

| Heart Rate | 0.3 - 1.2 µg/kg/min | Dose-dependent increase | [3] |

| Systemic Vascular Resistance | 0.3 - 1.2 µg/kg/min | Dose-dependent decrease | [3] |

| Mean Pulmonary Artery Pressure | 1.2 µg/kg/min | Increase to 13.3 ± 0.6 mmHg (Normal) | [3] |

| Increase to 20.1 ± 0.2 mmHg (Acidosis) | [3] |

Anti-inflammatory Effects

Preclinical and clinical studies have demonstrated the anti-inflammatory properties of this compound, suggesting its potential in managing systemic inflammatory responses.

Key Anti-inflammatory Effects:

-

Reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

-

Attenuation of respiratory dysfunction associated with inflammation.

Anti-Cancer Research

Recent preclinical studies have explored the repurposing of this compound for the treatment of certain cancers, particularly high-grade serous ovarian carcinomas.

Key Anti-Cancer Effects in Ovarian Cancer Models:

-

Induction of cell cycle arrest and apoptosis in cancer cells.[2]

-

Reduction of tumor growth in vivo.[2]

-

Synergistic effects with standard chemotherapy agents like cisplatin.[2]

-

Inhibition of the oncoprotein c-MYC.[2]

IC₅₀ Values in High-Grade Serous Ovarian Carcinoma Cell Lines:

| Cell Line | IC₅₀ (µM) | Reference |

| OVCAR3 | ~10 | [2] |

| OVCAR4 | ~40 | [2] |

| OVCAR5 | ~20 | [2] |

| OVCAR8 | ~5 | [2] |

| KURAMOCHI | ~20 | [2] |

| COV362 | ~0.5 | [2] |

| SNU119 | ~1 | [2] |

Detailed Experimental Protocols

Assessment of Cardiovascular Effects in Canine Models

Objective: To determine the dose-response effects of this compound on cardiovascular parameters in normal and acidotic conditions.[3]

Experimental Workflow:

Methodology:

-

Animal Model: Six healthy beagle dogs were used in the study.[3]

-

Anesthesia and Instrumentation: Anesthesia was induced with propofol (B549288) and maintained with isoflurane. Animals were surgically instrumented for the measurement of cardiac output (CO), heart rate (HR), blood pressure (BP), and systemic vascular resistance (SVR).[3]

-

Experimental Conditions: Each animal was subjected to both eucapnic (normal) and hypercapnic (acidosis) conditions, with the latter induced by CO₂ inhalation.[3]

-

Drug Administration: this compound was administered intravenously at three different infusion rates (0.3, 0.6, and 1.2 µg/kg/min). Dobutamine was used as a comparator and infused at 5, 10, and 20 µg/kg/min.[3]

-

Data Collection: Hemodynamic parameters and arterial blood gases were continuously monitored and recorded at baseline and during each drug infusion period.[3]

In Vitro Anti-Cancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on high-grade serous ovarian carcinoma (HGSOC) cell lines.[2]

Methodology:

-

Cell Lines: A panel of HGSOC cell lines (OVCAR3, OVCAR4, OVCAR5, OVCAR8, KURAMOCHI, COV362, SNU119) were used.[2]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[2]

-

Drug Treatment: Cells were treated with increasing concentrations of this compound for 72 hours.[2]

-

Viability Assay: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.[2]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[2]

In Vivo Anti-Tumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of this compound alone and in combination with cisplatin.[2]

Methodology:

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: HGSOC cells (e.g., OVCAR8) were subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment groups.

-

Treatment Regimen: Mice were treated with vehicle control, this compound, cisplatin, or a combination of this compound and cisplatin.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: The study was terminated when tumors reached a predetermined size, and tumors were excised for further analysis.

Conclusion

This compound is a pharmacologically important molecule with a well-defined mechanism of action centered on the activation of adenylyl cyclase. Its established efficacy in acute heart failure, coupled with emerging evidence of its anti-inflammatory and anti-cancer properties, positions it as a compound of significant interest for further research and development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and researchers to design and execute further investigations into the therapeutic potential of this versatile drug. The continued exploration of this compound's activity in diverse pathological contexts may unlock new therapeutic strategies for a range of challenging diseases.

References

- 1. Cardiovascular and adenylate cyclase stimulating effects of this compound, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing this compound to treat MYC-driven high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of intravenous colforsin in normal and acute respiratory acidosis canine models: A dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

Colforsin Daropate: A Technical Guide to its Mechanism of Adenylyl Cyclase Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble derivative of the labdane (B1241275) diterpene forskolin (B1673556), is a potent activator of adenylyl cyclase. This direct activation of a key enzyme in cellular signaling pathways leads to a rapid increase in intracellular cyclic AMP (cAMP) levels, making this compound a valuable tool in research and a compound with significant therapeutic potential, particularly in cardiovascular medicine. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with adenylyl cyclase. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound directly stimulates adenylyl cyclase, the enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cAMP.[1][2] Unlike catecholamines, which activate adenylyl cyclase indirectly through G-protein coupled receptors, this compound binds to a specific site on the catalytic subunit of most adenylyl cyclase isoforms. While it can activate the enzyme independently, its effects are synergistically enhanced by the presence of an activated Gs alpha (Gαs) subunit of a heterotrimeric G-protein. This suggests a mechanism where this compound stabilizes a conformation of the enzyme that is more receptive to Gαs stimulation, leading to a more robust increase in cAMP production.

The subsequent elevation of intracellular cAMP initiates a signaling cascade primarily through the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription. This pathway is central to many physiological processes, including the regulation of heart rate, contractility, and vasodilation.

Quantitative Data

The activation of adenylyl cyclase by this compound and its parent compound, forskolin, has been quantified in various experimental systems. The following tables summarize key quantitative parameters.

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Canine Ventricular Membranes | Maximal Adenylyl Cyclase Activity | 923 ± 225 pmol·min⁻¹·mg protein⁻¹ | [2] |

| Isoproterenol | Canine Ventricular Membranes | Maximal Adenylyl Cyclase Activity | 108 ± 18 pmol·min⁻¹·mg protein⁻¹ | [2] |

| Dopamine (B1211576) | Canine Ventricular Membranes | Maximal Adenylyl Cyclase Activity | 66 ± 6 pmol·min⁻¹·mg protein⁻¹ | [2] |

| Dobutamine (B195870) | Canine Ventricular Membranes | Maximal Adenylyl Cyclase Activity | 59 ± 5 pmol·min⁻¹·mg protein⁻¹ | [2] |

| Compound | Preparation | Parameter | Value | Reference |

| Forskolin | Rat Brain Membranes | EC₅₀ (Adenylyl Cyclase Activation) | 4 µM | [3] |

| Forskolin | Intact S49 Cells | EC₅₀ (cAMP Increase) | 5 µM | [3] |

| Forskolin Analogues (7-beta-hydroxyl esterified) | Membranes and Solubilized Preparations | EC₅₀ (Adenylyl Cyclase Activation) | 4 - 15 µM | [3] |

Signaling Pathway

The activation of adenylyl cyclase by this compound and the subsequent downstream signaling cascade are depicted in the following diagram.

References

- 1. Cardiovascular and adenylate cyclase stimulating effects of this compound, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Comparison of the Aqueous Solubility of Colforsin Daropate and Forskolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the water solubility of colforsin daropate and its parent compound, forskolin (B1673556). This compound was developed as a water-soluble prodrug to overcome the significant formulation challenges posed by forskolin's poor aqueous solubility, thereby enhancing its therapeutic potential, particularly in acute clinical settings.[1][2][3] This document outlines the quantitative differences in solubility, the underlying molecular mechanisms, and standard protocols for solubility determination and biological assessment.

Comparative Aqueous Solubility

Forskolin is a labdane (B1241275) diterpene renowned for its ability to directly activate adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) levels.[4] This mechanism makes it a valuable tool in biological research and a potential therapeutic agent. However, its clinical utility is severely hampered by its very low solubility in water.[1][5] this compound hydrochloride (also known as NKH 477) is a derivative designed specifically to address this limitation, demonstrating markedly improved solubility in aqueous solutions.[6][7]

The quantitative differences in aqueous solubility are summarized below.

| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Aqueous Solubility | Citation(s) |

| Forskolin | C₂₂H₃₄O₇ | 410.5 | Insoluble / Very Poorly Soluble Estimated at ~25-50 µM in plain water. | [4][8] |

| This compound Hydrochloride | C₂₇H₄₃NO₈ · HCl | 546.09 | Soluble Reported between 3 mg/mL and 21.84 mg/mL . | [9][10][11] |

Mechanism of Action & Signaling Pathway

This compound acts as a prodrug. After administration, it undergoes hydrolysis to release the active compound, forskolin. Forskolin then directly binds to and activates the catalytic subunit of adenylyl cyclase (AC). This activation stimulates the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates numerous downstream cellular processes via effectors like Protein Kinase A (PKA).

Experimental Protocols

This protocol describes a standard method for quantifying the thermodynamic solubility of a compound in an aqueous buffer.

Materials & Equipment:

-

This compound HCl or Forskolin powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (for stock solution preparation in HPLC standard curve)

-

2 mL microcentrifuge tubes

-

Orbital shaker or rotator capable of constant temperature incubation (e.g., 25°C)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Centrifuge capable of >10,000 x g

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the test compound (e.g., 25-30 mg of this compound HCl) to a 2 mL tube containing a known volume of PBS (e.g., 1 mL). The goal is to create a saturated solution with visible solid material remaining.

-

Equilibration: Place the tubes on an orbital shaker in a temperature-controlled environment (25°C). Agitate for 24-48 hours to ensure the solution reaches thermodynamic equilibrium.

-

Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper half of the solution. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification (HPLC):

-

Prepare a standard curve by dissolving a known mass of the compound in DMSO to create a high-concentration stock, followed by serial dilutions in the mobile phase.

-

Analyze the filtered supernatant sample and the standards by HPLC.

-

The concentration of the compound in the supernatant is determined by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.

-

This workflow outlines a typical cell-based experiment to compare the efficacy of this compound and forskolin in stimulating cAMP production.

Conclusion

This compound hydrochloride successfully addresses the primary formulation obstacle of forskolin: poor water solubility. With an aqueous solubility several orders of magnitude higher than its parent compound, it provides a viable alternative for research and clinical applications requiring intravenous administration or stable aqueous formulations. This enhanced solubility, combined with its identical mechanism of action following conversion to forskolin, makes it a valuable tool for studying cAMP-mediated signaling pathways and a promising therapeutic agent for conditions such as acute heart failure.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]

- 3. In search of novel water soluble forskolin analogues for positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. scispace.com [scispace.com]

- 6. biocompare.com [biocompare.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. This compound hydrochloride|lookchem [lookchem.com]

- 10. abmole.com [abmole.com]

- 11. ≥98% (HPLC), powder, adenylyl cyclase activator | Sigma-Aldrich [sigmaaldrich.com]

Colforsin Daropate Hydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colforsin daropate hydrochloride is a water-soluble derivative of forskolin, a labdane (B1241275) diterpene isolated from the roots of the Coleus forskohlii plant.[1][2][3] Developed as a cardiovascular drug, it is primarily used in the treatment of acute heart failure.[1][3] Its therapeutic effects stem from its direct activation of adenylate cyclase, an enzyme crucial for intracellular signaling.[2][3] This technical guide provides an in-depth overview of the chemical properties of this compound hydrochloride, its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder. A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-(acetyloxy)-3-ethenyl-6-[[3-(dimethylamino)propanoyl]oxy]-3,4,4a,5,6,6a,7,8,9,10-decahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one hydrochloride | [4] |

| Molecular Formula | C₂₇H₄₃NO₈ · HCl | [2][5] |

| Molecular Weight | 546.09 g/mol | [5] |

| CAS Number | 138605-00-2 | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Water: 3 mg/mL (may require warming) | |

| pKa | Data not available | |

| Melting Point | Data not available | |

| Stability | Stable under recommended storage conditions. Degradation pathways under stress conditions (acid, base, oxidation, heat, light) have not been extensively reported in publicly available literature. A stability-indicating HPLC method would be required for detailed analysis. | [6][7] |

Mechanism of Action: Adenylate Cyclase Activation

The primary mechanism of action of this compound hydrochloride is the direct stimulation of adenylate cyclase (AC).[2][3] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways.[8]

An increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in a cascade of cellular responses. In cardiomyocytes, this leads to an increase in intracellular calcium levels and enhanced contractility, contributing to the positive inotropic effect of the drug.[1] The vasodilatory effects are also a consequence of increased cAMP in smooth muscle cells.[2]

The direct activation of adenylate cyclase by this compound hydrochloride is a key feature, as it bypasses the need for G-protein coupled receptor stimulation, which can be downregulated in certain pathological conditions like heart failure.[2]

Experimental Protocols

I. Determination of Adenylate Cyclase Activity

This protocol is a generalized procedure for measuring the effect of this compound hydrochloride on adenylate cyclase activity in a cell-based assay.

A. Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the desired adenylate cyclase isoform.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Phosphate-buffered saline (PBS).

-

This compound hydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in assay buffer).

-

ATP solution.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

cAMP assay kit (e.g., a competitive binding assay using a fluorescent or luminescent reporter).

-

96-well microplates.

-

Plate reader capable of detecting the signal from the chosen cAMP assay kit.

B. Experimental Workflow:

C. Detailed Steps:

-

Cell Culture: Seed HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound hydrochloride in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

-

Assay:

-

Remove the culture medium and wash the cells once with PBS.

-

Add 50 µL of the different concentrations of this compound hydrochloride to the respective wells. Include a vehicle control (assay buffer with the same concentration of solvent as the drug solutions).

-

Incubate the plate at 37°C for 15 minutes.

-

Lyse the cells and initiate the adenylate cyclase reaction by adding 50 µL of a solution containing ATP and the necessary components of the cAMP assay kit, following the manufacturer's instructions.

-

Incubate at 37°C for 30 minutes.

-

-

cAMP Measurement: Stop the reaction and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound hydrochloride concentration to generate a dose-response curve and determine the EC₅₀ value.

II. Assessment of Positive Inotropic Effects in Isolated Cardiomyocytes

This protocol outlines a method for isolating adult rat cardiomyocytes and measuring the effect of this compound hydrochloride on their contractility.

A. Materials:

-

Adult Sprague-Dawley rat (200-250 g).

-

Langendorff perfusion system.

-

Perfusion buffer (e.g., Krebs-Henseleit buffer).

-

Enzyme solution (e.g., collagenase type II and hyaluronidase (B3051955) in perfusion buffer).

-

Stopping buffer (perfusion buffer with 10% fetal bovine serum).

-

Calcium-tolerant buffer.

-

This compound hydrochloride.

-

IonOptix MyoCam-S system or similar video-based edge-detection system for measuring cell shortening.

-

Inverted microscope with a heating stage.

B. Experimental Workflow:

C. Detailed Steps:

-

Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an adult rat using a Langendorff perfusion system and enzymatic digestion as described in established protocols.[4][9]

-

Cell Plating: Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated coverslips and allow them to attach for at least one hour.

-

Measurement of Cell Shortening:

-

Place a coverslip with attached cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.

-

Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at 37°C.

-

Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).

-

Record baseline cardiomyocyte contractility (cell shortening and relaxation parameters) for a stable period.

-

-

Drug Application: Introduce this compound hydrochloride into the perfusion solution at the desired concentration.

-

Data Recording and Analysis: Continuously record cell shortening for several minutes after drug application. Analyze the data to determine the effects of this compound hydrochloride on parameters such as peak shortening amplitude, time to peak shortening, and time to 90% relaxation.

Conclusion

This compound hydrochloride is a potent and water-soluble activator of adenylate cyclase with significant therapeutic potential, particularly in the management of acute heart failure. This guide has provided a detailed overview of its chemical properties and a foundational understanding of its mechanism of action. The experimental protocols outlined herein offer a starting point for researchers to further investigate the pharmacological effects of this compound and to explore its potential in other therapeutic areas. Further research is warranted to fully elucidate its physicochemical properties, including a detailed stability profile, which will be crucial for its continued development and application. continued development and application.

References

- 1. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interscience.org.uk [interscience.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Colforsin Daropate: A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble prodrug of the labdane (B1241275) diterpene forskolin (B1673556), is a potent activator of adenylyl cyclase. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological functions of this compound. It is designed to serve as a detailed resource for researchers and professionals involved in cardiovascular research and drug development. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited studies, and includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

This compound is chemically synthesized from forskolin to improve its aqueous solubility, thereby enhancing its suitability for clinical applications.[1] It is a carboxylic ester formed by the condensation of forskolin with N,N-dimethyl-β-alanine.[1] The hydrochloride salt of this compound, also known as NKH 477, is the form commonly used in research and clinical settings.[1]

| Property | Value |

| IUPAC Name | [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-dimethylaminopropanoate |

| CAS Number | 113462-26-3 (this compound) 138605-00-2 (this compound hydrochloride) |

| Molecular Formula | C₂₇H₄₃NO₈ |

| Molar Mass | 509.640 g·mol⁻¹ |

| Canonical SMILES | CC(=O)O[C@H]1--INVALID-LINK--(C)C=C)C)O)C)O)(C)C">C@HOC(=O)CCN(C)C |

| InChI Key | RSOZZQTUMVBTMR-XGUNBQNXSA-N |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly activating the enzyme adenylyl cyclase (AC).[2][3] This activation is independent of G-protein coupled receptors, which is a distinguishing feature compared to catecholamines.[2] The activation of adenylyl cyclase leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[4]

The subsequent increase in intracellular cAMP levels activates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various target proteins, leading to a cellular response. One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of numerous genes.[4]

Pharmacological Functions and Quantitative Data

The primary therapeutic application of this compound is in the management of acute heart failure.[1][3] Its mechanism of action translates into a unique pharmacological profile characterized by positive inotropic and chronotropic effects, as well as potent coronary vasodilation.[2] A notable advantage of this compound is its efficacy in patients with desensitized β-adrenoceptors, a common occurrence in severe heart failure.[3]

Cardiovascular Effects

Studies in canine models have demonstrated the potent cardiovascular effects of this compound. It exhibits a greater selectivity for coronary vasodilation compared to its inotropic and chronotropic effects.[2]

| Parameter | This compound Effect | Comparator Effect (Isoproterenol, Dopamine (B1211576), Dobutamine) | Reference |

| Coronary Vasodilation | Potent | Less Potent | [2] |

| Positive Inotropy | Moderate | Potent | [2] |

| Positive Chronotropy | Less Potent | Moderate | [2] |

| Adenylyl Cyclase Activation | Significantly Higher | Lower | [2] |

In a clinical study involving patients undergoing open-heart surgery, this compound administration led to significant improvements in cardiac hemodynamics.[5]

| Hemodynamic Parameter | Change after this compound |

| Heart Rate | Increased |

| Cardiac Index | Increased |

| Pulmonary Artery Pressure | Decreased |

| Central Venous Pressure | Decreased |

Pharmacokinetics in Humans

A study in patients undergoing coronary artery bypass grafting provided key pharmacokinetic parameters for this compound.[6]

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Distribution Half-life (t₁/₂α) | 3.9 ± 1.1 min |

| Metabolic Half-life (t₁/₂β) | 1.9 ± 0.7 h |

| Elimination Half-life (t₁/₂γ) | 95.3 ± 15.2 h |

| Central Compartment Volume | 591.0 ± 42.8 ml/kg |

| Volume of Distribution | 2689.2 ± 450.6 ml/kg |

| Elimination Clearance | 27.7 ± 14.7 ml/kg/min |

Anti-cancer Activity

Recent research has explored the potential of this compound as a therapeutic agent for certain cancers. In a study on high-grade serous ovarian carcinoma (HGSOC) cell lines, this compound demonstrated cytotoxic effects.[1]

| HGSOC Cell Line | IC₅₀ (µM) |

| HeyA8 | ~10 |

| OVCAR8 | ~20 |

| Kuramochi | ~0.5 |

| OVCAR3 | ~40 |

Experimental Protocols

Assessment of Cardiovascular Effects in a Canine Model

This protocol is based on the methodology described for evaluating the cardiovascular effects of this compound in isolated, blood-perfused canine heart preparations.[2]

Methodology:

-

Animal Preparation: Mongrel dogs of either sex are anesthetized, and the heart is isolated.

-

Heart Preparation: The heart is prepared as an isolated, blood-perfused preparation to allow for the direct measurement of cardiac parameters.

-

Drug Administration: this compound and comparator drugs (isoproterenol, dopamine, dobutamine) are administered at various doses.

-

Measurement of Cardiovascular Parameters:

-

Chronotropic effects: Measured by changes in heart rate.

-

Inotropic effects: Assessed by changes in myocardial contractility.

-

Coronary vasodilator effects: Determined by measuring changes in coronary blood flow.

-

-

Adenylyl Cyclase Activity Assay: At the end of the experiment, heart tissue samples are collected to measure the activity of adenylyl cyclase in response to each drug.

-

Data Analysis: Dose-response curves are generated, and the relative potencies and selectivities of the drugs are compared.

Cell Viability Assay in Cancer Cell Lines

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines, as described in the study on HGSOC.[1]

Methodology:

-

Cell Culture: High-grade serous ovarian carcinoma (HGSOC) cell lines (e.g., HeyA8, OVCAR8, Kuramochi, OVCAR3) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and dose-response curves are generated to calculate the IC₅₀ value for each cell line.

Conclusion

This compound is a pharmacologically important molecule with well-characterized cardiovascular effects and emerging potential in other therapeutic areas such as oncology. Its direct activation of adenylyl cyclase provides a distinct advantage in clinical scenarios where β-adrenoceptor pathways are compromised. The information presented in this technical guide, including quantitative data and experimental methodologies, offers a solid foundation for further research and development of this promising compound. The provided visualizations of its signaling pathway and experimental workflows are intended to aid in the conceptualization and design of future studies.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Cardiovascular and adenylate cyclase stimulating effects of this compound, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cardiovascular effects of this compound hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of positive inotropic effect of this compound [correction of dapropate] hydrochloride, a water-soluble forskolin derivative, in isolated adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Cardiovascular effects of this compound hydrochloride for acute heart failure after open heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and a simulation model of this compound, new forskolin derivative inotropic vasodilator, in patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

Colforsin Daropate: A Technical Guide to its Modulation of the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble derivative of the labdane (B1241275) diterpene forskolin (B1673556), is a potent activator of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] Unlike receptor-mediated agonists, this compound directly stimulates adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[2][3] This direct mechanism of action makes it a valuable tool for studying cAMP-mediated cellular processes and a potential therapeutic agent in conditions where cAMP signaling is dysregulated. This technical guide provides an in-depth overview of the core mechanism of this compound, its quantitative effects on the cAMP pathway, detailed experimental protocols for its study, and visualizations of the relevant biological and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects by directly binding to and activating most isoforms of adenylyl cyclase (AC).[4] This interaction bypasses the need for G-protein coupled receptor (GPCR) stimulation, leading to a robust and rapid increase in intracellular cAMP levels.[4] As a crucial second messenger, cAMP subsequently activates downstream effector proteins, primarily Protein Kinase A (PKA).[5] Activated PKA then phosphorylates a multitude of substrate proteins, leading to a cascade of cellular responses that vary depending on the cell type and context. These can include regulation of gene expression via the phosphorylation of the cAMP response element-binding protein (CREB), modulation of ion channel activity, and control of metabolic pathways.[5]

The chemical modification of forskolin to create this compound, specifically the addition of a dimethylamino propionyl ester group, significantly enhances its water solubility, making it more suitable for in vivo and clinical applications compared to its parent compound.[3][6]

Quantitative Data on Adenylyl Cyclase Activation

| Parameter | Value | System | Reference |

| EC50 | 5-10 µM | Rat Cerebral Cortical Membranes | [2][7] |

| EC50 | 5 µM | S49 Cells (cAMP Accumulation) | [1] |

| EC50 | 25 µM | Rat Cerebral Cortical Slices (cAMP Elevation) | [7] |

| Ka | 2-3 x 10-5 M | Pig Epidermis Adenylyl Cyclase | [8] |

EC50: Half-maximal effective concentration; Ka: Activation constant.

A study on forskolin analogues revealed that modifications at the 6 and 7 positions of the forskolin molecule can result in a wide range of potencies, with EC50 values for adenylyl cyclase activation ranging from 1 µM to 100 µM.[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound and the cAMP Signaling Pathway

Caption: this compound directly activates adenylyl cyclase, initiating the cAMP signaling cascade.

Experimental Workflow for cAMP Accumulation Assay

Caption: A generalized workflow for measuring intracellular cAMP levels following this compound stimulation.

Experimental Protocols

Adenylyl Cyclase Activity Assay in Cell Membranes

This protocol is adapted from studies investigating forskolin's effect on adenylyl cyclase in membrane preparations.

1. Membrane Preparation: a. Culture cells of interest (e.g., rat cerebral cortical cells) to confluency. b. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris. d. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes. e. Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Adenylyl Cyclase Assay: a. Prepare a reaction mixture containing:

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

- ATP (substrate, e.g., 1 mM)

- MgCl2 (cofactor, e.g., 5 mM)

- cAMP regeneration system (e.g., creatine (B1669601) phosphokinase and creatine phosphate)

- Phosphodiesterase inhibitor (e.g., IBMX, 0.5 mM) to prevent cAMP degradation. b. Add a known amount of membrane protein (e.g., 20-50 µg) to the reaction mixture. c. Add varying concentrations of this compound (or forskolin as a control) to initiate the reaction. d. Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes). e. Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl or by boiling). f. Quantify the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

3. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Determine the concentration of cAMP in each sample by interpolating from the standard curve. c. Plot the adenylyl cyclase activity (pmol cAMP/min/mg protein) against the logarithm of the this compound concentration. d. Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

Intracellular cAMP Accumulation Assay in Whole Cells

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to this compound.

1. Cell Culture and Seeding: a. Culture the desired cell line (e.g., HEK293, CHO, or primary cells) in appropriate growth medium. b. Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

2. Cell Stimulation: a. Remove the growth medium and wash the cells with a pre-warmed stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like IBMX). b. Add varying concentrations of this compound, prepared in stimulation buffer, to the cells. c. Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Detection: a. Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. b. Several detection methods can be employed:

- Competitive Immunoassays (e.g., ELISA, HTRF®): In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The signal is inversely proportional to the amount of cAMP in the sample.

- Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) biosensors: These methods utilize genetically encoded sensors that change their conformation upon cAMP binding, leading to a change in the BRET or FRET signal.

- AlphaScreen® Assay: This is a bead-based immunoassay where endogenous cAMP competes with a biotinylated cAMP probe for binding to an antibody-coated acceptor bead.

4. Data Analysis: a. Generate a cAMP standard curve. b. Quantify the cAMP concentration in each well. c. Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This compound is a valuable pharmacological tool for the direct activation of adenylyl cyclase and the subsequent elevation of intracellular cAMP. Its enhanced water solubility makes it a superior alternative to forskolin for a range of experimental and potential therapeutic applications. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals seeking to investigate and harness the effects of this compound on the cAMP signaling pathway. Further research may focus on elucidating the specific interactions of this compound with different adenylyl cyclase isoforms to develop more targeted therapeutic strategies.

References

- 1. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cardiovascular effects of this compound hydrochloride for acute heart failure after open heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

Colforsin Daropate: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble derivative of forskolin (B1673556), is a potent activator of adenylyl cyclase. This direct stimulation of a critical enzyme in cellular signaling gives rise to a cascade of downstream effects, primarily mediated by increased intracellular cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to support further research and development of this compound for various therapeutic applications.

Core Mechanism of Action: Direct Adenylyl Cyclase Activation

This compound's primary mechanism of action is the direct and reversible stimulation of the catalytic subunit of adenylyl cyclase (AC).[1] Unlike catecholamines, which activate AC indirectly through G-protein coupled receptors, this compound bypasses this requirement, leading to a robust increase in intracellular cAMP levels.[2][3] This elevation in cAMP, a ubiquitous second messenger, activates downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1]

The activation of PKA triggers a phosphorylation cascade, leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB then translocates to the nucleus, where it modulates gene expression.[1] EPAC, upon cAMP binding, influences cellular processes such as cell adhesion and proliferation.[1] This fundamental mechanism underlies the diverse pharmacological effects of this compound observed across different biological systems.

Figure 1: this compound Signaling Pathway.

Cardiovascular Effects

A significant area of investigation for this compound has been its effects on the cardiovascular system, where it functions as an "inodilator," exhibiting both positive inotropic and vasodilatory properties.[3]

Positive Inotropy, Chronotropy, and Coronary Vasodilation

Studies in canine isolated, blood-perfused heart preparations have demonstrated that this compound exerts positive chronotropic (increased heart rate), inotropic (increased contractility), and coronary vasodilator actions.[2] A key characteristic of this compound is its potent coronary vasodilator effect, which is more pronounced than its inotropic and chronotropic effects.[2][4] This contrasts with catecholamines like isoproterenol, dopamine (B1211576), and dobutamine (B195870), where the primary effect is positive inotropy.[2]

| Parameter | This compound | Isoproterenol | Dopamine | Dobutamine |

| Primary Cardiovascular Effect | Coronary Vasodilation | Positive Inotropy | Positive Inotropy | Positive Inotropy |

| Order of Selectivity | Coronary Vasodilation >> Positive Inotropy > Positive Chronotropy | Positive Inotropy >> Coronary Vasodilation > Positive Chronotropy | Positive Inotropy >> Coronary Vasodilation > Positive Chronotropy | Positive Inotropy >> Coronary Vasodilation > Positive Chronotropy |

| Adenylyl Cyclase Stimulation | ++++ | +++ | ++ | ++ |

| Table 1: Comparative Cardiovascular Effects and Adenylyl Cyclase Stimulation.[2][4] |

Hemodynamic Effects in Heart Failure

In clinical settings, particularly for acute heart failure following open-heart surgery, this compound administration has been shown to improve hemodynamics.[5] Patients treated with this compound exhibited a significant increase in heart rate and cardiac index, along with a decrease in pulmonary artery pressure and central venous pressure, without causing significant hypotension.[5] These effects are attributed to its combined positive inotropic and vasodilatory actions.[5]

| Parameter | Change with this compound |

| Heart Rate | Increased |

| Cardiac Index | Increased |

| Pulmonary Artery Pressure | Decreased |

| Central Venous Pressure | Decreased |

| Blood Pressure | No significant change |

| Table 2: Hemodynamic Changes with this compound in Post-Cardiac Surgery Patients.[5] |

Pharmacokinetics

Pharmacokinetic studies in patients undergoing coronary artery bypass grafting have provided insights into the distribution and elimination of this compound.[6][7]

| Parameter | Value (Mean ± SD) |

| Distribution Half-life (t1/2α) | 3.9 ± 1.1 min |

| Metabolic Half-life (t1/2β) | 1.9 ± 0.7 h |

| Elimination Half-life (t1/2γ) | 95.3 ± 15.2 h |

| Central-compartment Volume | 591.0 ± 42.8 ml/kg |

| Volume of Distribution | 2689.2 ± 450.6 ml/kg |

| Elimination Clearance | 27.7 ± 14.7 ml/kg/min |

| Effective Plasma Concentration | 5-10 ng/ml |

| Table 3: Pharmacokinetic Parameters of this compound.[6][7] |

Other Biological Activities

Beyond its cardiovascular applications, this compound has demonstrated a range of other biological activities.

Inhibition of Mesangial Cell Mitogenesis

In cultured rat mesangial cells, this compound (10-7-10-5 mol/l) inhibited DNA synthesis ([3H]thymidine incorporation) and reduced cell numbers in a concentration-dependent manner.[8][9] This anti-proliferative effect was accompanied by a concentration-dependent increase in cAMP accumulation and was abolished by a PKA inhibitor, indicating that the inhibitory action is mediated through the cAMP-PKA pathway.[8][9]

Bronchodilatory Effects

Intravenous administration of this compound has been shown to prevent thiamylal-fentanyl-induced bronchoconstriction in humans.[10] This suggests a potential therapeutic role in conditions involving airway smooth muscle constriction.

Anti-inflammatory Effects

In patients undergoing cardiopulmonary bypass, intraoperative administration of this compound attenuated the production of pro-inflammatory cytokines such as Interleukin-1β, Interleukin-6, and Interleukin-8.[11] This was associated with a significant increase in plasma cAMP levels and improved respiratory function.[11]

Anticancer Potential

Recent research has explored the repurposing of this compound for the treatment of MYC-driven high-grade serous ovarian carcinomas.[1] In preclinical models, it induced cell cycle arrest and apoptosis in cancer cells, reduced tumor growth, and synergized with cisplatin.[1] These antitumor effects were partly attributed to a reduction in the abundance and transcriptional activity of the oncoprotein c-MYC.[1]

Experimental Protocols

Canine Isolated, Blood-Perfused Heart Preparation

This protocol is used to assess the direct chronotropic, inotropic, and coronary vasodilator actions of a drug.

Figure 2: Workflow for Isolated Heart Preparation.

Methodology:

-

A dog is anesthetized, and the heart is isolated.

-

The isolated heart is perfused with arterial blood from a second, anesthetized donor dog.

-

Drugs are administered directly into the arterial line perfusing the heart.

-

Heart rate, myocardial contractility (e.g., using a strain gauge), and coronary blood flow are continuously monitored.

Pharmacokinetic Analysis in Humans

This protocol is designed to determine the pharmacokinetic profile of a drug in a clinical setting.

Methodology:

-

A defined dose of this compound (e.g., 0.01 mg/kg) is administered to human subjects (e.g., patients undergoing coronary artery bypass graft).[6]

-

Arterial blood samples are collected at multiple time points over a specified period (e.g., 16 hours).[6]

-

Plasma concentrations of this compound and its metabolites are determined using a sensitive analytical method such as gas chromatography.[6]

-

A multi-compartment model (e.g., a three-compartment model) is fitted to the concentration-time data using nonlinear least-squares regression to calculate pharmacokinetic parameters.[6]

Mesangial Cell Proliferation Assay

This in vitro assay assesses the effect of a compound on cell proliferation.

Methodology:

-

Rat mesangial cells are cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound (e.g., 10-7 to 10-5 mol/l).[9]

-

Cell proliferation is assessed by:

-

[3H]thymidine incorporation: Measuring the amount of radiolabeled thymidine (B127349) incorporated into newly synthesized DNA.

-

Cell counting: Directly counting the number of cells after a specific incubation period.

-

-

Intracellular cAMP levels are measured using an appropriate assay (e.g., enzyme immunoassay).

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined mechanism of action centered on the direct activation of adenylyl cyclase. Its prominent cardiovascular effects, particularly its potent coronary vasodilation, have established its utility in acute heart failure. Furthermore, emerging evidence of its anti-inflammatory, bronchodilatory, and anticancer properties suggests a broader therapeutic potential that warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic applications of this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Cardiovascular and adenylate cyclase stimulating effects of this compound, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cardiovascular effects of this compound hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Cardiovascular effects of this compound hydrochloride for acute heart failure after open heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and a simulation model of this compound, new forskolin derivative inotropic vasodilator, in patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A forskolin derivative, this compound hydrochloride, inhibits rat mesangial cell mitogenesis via the cyclic AMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Intravenous this compound, a water-soluble forskolin derivative, prevents thiamylal-fentanyl-induced bronchoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiinflammatory effects of this compound hydrochloride, a novel water-soluble forskolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Colforsin Daropate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble derivative of the labdane (B1241275) diterpene forskolin (B1673556), represents a significant advancement in the modulation of the adenylyl cyclase signaling pathway. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing the chemical processes and experimental protocols. Furthermore, it elucidates the mechanism of action, focusing on its role as a direct activator of adenylyl cyclase and the subsequent downstream signaling cascade. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and Rationale for Development

Forskolin, a natural product isolated from the roots of the Indian plant Coleus forskohlii, was identified as a potent activator of adenylyl cyclase.[1] This enzyme is crucial for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes.[2][3] However, the therapeutic potential of forskolin was hampered by its poor water solubility.[1] This limitation spurred the development of water-soluble derivatives, leading to the synthesis of this compound.[4]

This compound, chemically known as 6-(3-dimethylaminopropionyl)forskolin hydrochloride (also referred to as NKH477), was designed to retain the adenylyl cyclase-activating properties of forskolin while exhibiting improved aqueous solubility, making it suitable for intravenous administration.[4][5][6] It is a carboxylic ester resulting from the condensation of forskolin with N,N-dimethyl-β-alanine.[4] This structural modification successfully addressed the solubility issue without compromising the core pharmacophore responsible for its biological activity. This compound has been investigated and used for the treatment of acute heart failure.[4][7]

Chemical Synthesis of this compound

The synthesis of this compound hydrochloride is a multi-step process that starts from the naturally occurring forskolin. The key challenge in the synthesis is the selective modification of the hydroxyl groups present in the forskolin molecule. A common synthetic route involves the protection of certain hydroxyl groups, followed by the esterification of the 6-position hydroxyl group with N,N-dimethyl-β-alanine, and subsequent deprotection and salt formation.

A representative synthetic scheme is outlined below:

Experimental Protocol for Synthesis

The following is a representative, multi-step protocol for the synthesis of this compound, based on principles gleaned from patent literature.

Step 1: Acetylation of 7-Deacetyl-6-(3-dimethylaminopropionyl)forskolin

-

A mixture of 7-deacetyl-6-(3-dimethylaminopropionyl)forskolin (10.0 g, 21.38 mmol), 4-dimethylaminopyridine (B28879) (7.0 mg), and pyridine (B92270) (30 ml) is prepared in a reaction vessel.

-

Acetic anhydride (B1165640) (6.55 g, 64.14 mmol) is added to the solution while cooling with an ice bath.

-

The reaction mixture is stirred at 20°C for 5 hours.

-

Upon completion of the reaction, methanol (B129727) (3 ml) is added, and the mixture is concentrated under reduced pressure to remove the solvent, yielding oily 1-acetyl-6-(3-dimethylaminopropionyl)forskolin.

Step 2: Hydrolysis to form 6-(3-dimethylaminopropionyl)forskolin

-

To the residue from the previous step, methanol (30 ml) and a 50% aqueous solution of dimethylamine (B145610) (3.9 g, 42.76 mmol) are added.

-

The reaction is carried out for 20 hours at room temperature.

-

After the reaction is complete, water (30 ml) is added to the mixture to precipitate the product.

-

The resulting crystals are collected by filtration to yield 6-(3-dimethylaminopropionyl)forskolin.

Step 3: Purification and Characterization

The crude product can be purified using techniques such as silica (B1680970) gel column chromatography or recrystallization. Characterization of the final product and intermediates is performed using standard analytical methods.

Characterization Data

| Analysis | Intermediate: 1-acetyl-6-(3-dimethylaminopropionyl)forskolin | This compound Hydrochloride (NKH477) |

| Appearance | Oily substance | White solid |

| Molecular Formula | C29H45NO9 | C27H44ClNO8 |

| Molecular Weight | 551.67 g/mol | 546.1 g/mol |

| 1H-NMR (CDCl3, δ ppm) | 5.85 (1H, q), 5.57 (1H, brs), 5.55 (1H, d), 2.32 (6H, s), 2.023 (3H, s), 2.020 (3H, s), 1.65 (3H, s), 1.53 (3H, s), 1.34 (3H, s), 1.04 (3H, s), 0.98 (3H, s) | Data not fully available in searched documents. |

| IR (KBr, cm-1) | 3500, 1735, 1710 | Data not fully available in searched documents. |

| Mass Spec (m/z) | 552 (M+ of free base) | Data not fully available in searched documents. |

| Solubility | - | Soluble in water to 25 mM |

Mechanism of Action: Adenylyl Cyclase Activation

This compound exerts its pharmacological effects through the direct activation of adenylyl cyclase, an enzyme embedded in the cell membrane.[8][9] This action bypasses the need for G-protein-coupled receptor (GPCR) stimulation, which is the conventional mechanism for adenylyl cyclase activation by many hormones and neurotransmitters.[10]

The activation of adenylyl cyclase by this compound leads to a rapid increase in the intracellular concentration of cyclic AMP (cAMP).[11] cAMP then acts as a second messenger, initiating a downstream signaling cascade primarily through the activation of Protein Kinase A (PKA).[12]

Activated PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB).[12][13] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene transcription.[12] This signaling pathway ultimately leads to the diverse physiological effects of this compound, such as increased cardiac contractility and vasodilation in the context of heart failure.[7]

Experimental Protocols

Adenylyl Cyclase Activity Assay

This protocol provides a general framework for assessing the activation of adenylyl cyclase by this compound in a cell-based or membrane preparation assay.

Materials:

-

Cell culture or tissue membrane preparation expressing adenylyl cyclase.

-

This compound stock solution.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2, ATP, and a phosphodiesterase inhibitor like IBMX).

-

cAMP standard solutions.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

-

96-well microplate.

-

Incubator.

-

Microplate reader.

Procedure:

-

Prepare cell lysates or membrane fractions from the chosen biological source.

-

Seed the cell lysates or membranes into the wells of a 96-well plate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (buffer only).

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (often provided in the cAMP detection kit, e.g., a lysis buffer or an acidic solution).

-

Measure the amount of cAMP produced in each well using a cAMP detection kit according to the manufacturer's instructions.

-

Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

Pharmacokinetics and Clinical Use

Clinical studies have been conducted to evaluate the pharmacokinetics and efficacy of this compound, particularly in the treatment of acute heart failure.[6][7][8] Intravenous administration of this compound has been shown to improve hemodynamic parameters in patients.[7] Pharmacokinetic studies in patients undergoing coronary artery bypass grafting have provided data on its distribution and clearance, helping to establish effective dosing regimens.[6]

| Pharmacokinetic Parameter | Value (in patients post-cardiopulmonary bypass) | Reference |

| Central-compartment volume | 591.0 ± 42.8 ml/kg | [6] |

| Volume of distribution | 2689.2 ± 450.6 ml/kg | [6] |

| Elimination clearance | 27.7 ± 14.7 ml/kg/min | [6] |

| Recommended effective concentration | 5-10 ng/ml | [6] |

Conclusion

This compound stands as a successful example of rational drug design, where a natural product with potent biological activity but unfavorable physicochemical properties was chemically modified to yield a clinically useful therapeutic agent. Its direct, receptor-independent activation of adenylyl cyclase provides a distinct mechanism of action for modulating intracellular cAMP levels. The detailed understanding of its synthesis, mechanism, and pharmacology, as outlined in this guide, is essential for researchers and clinicians working in the fields of cardiovascular disease, cell signaling, and drug development. Further research may continue to explore the therapeutic potential of this compound and other adenylyl cyclase activators in various pathological conditions.

References

- 1. news-medical.net [news-medical.net]

- 2. Cyclic amp pathway | PPT [slideshare.net]

- 3. cusabio.com [cusabio.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and a simulation model of this compound, new forskolin derivative inotropic vasodilator, in patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Cardiovascular effects of this compound hydrochloride for acute heart failure after open heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Cardiovascular effects of this compound hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular and adenylate cyclase stimulating effects of this compound, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. A forskolin derivative, this compound hydrochloride, inhibits rat mesangial cell mitogenesis via the cyclic AMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. Effect of Natural Adenylcyclase/cAMP/CREB Signalling Activator Forskolin against Intra-Striatal 6-OHDA-Lesioned Parkinson's Rats: Preventing Mitochondrial, Motor and Histopathological Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

Colforsin Daropate and NKH477: A Technical Guide to Nomenclature, Pharmacology, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Colforsin daropate and its hydrochloride salt, NKH477, potent activators of adenylyl cyclase. This document clarifies the nomenclature, presents a detailed comparison of their chemical and pharmacological properties, outlines key experimental protocols, and visualizes the core signaling pathway.

Nomenclature and Chemical Identity

This compound and NKH477 are closely related chemical entities, where NKH477 is the hydrochloride salt of this compound.[1][2] This modification enhances the water solubility of the compound, a significant advantage for experimental and clinical applications over its parent compound, forskolin.[1] this compound is a synthetic derivative of forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii.[1]

Table 1: Chemical and Physical Properties of this compound and NKH477

| Property | This compound | NKH477 (this compound hydrochloride) |

| Synonyms | 6-[3-(dimethylamino)propionyl]-forskolin | Colforsin dapropate hydrochloride, Adehl |

| CAS Number | 113462-26-3[3] | 138605-00-2[3] |

| Molecular Formula | C27H43NO8[1] | C27H44ClNO8 |

| Molecular Weight | 509.64 g/mol [1] | 546.1 g/mol |

| Solubility | Sparingly soluble in aqueous solutions | Soluble in water to 25 mM |

| Appearance | Solid | Crystalline solid |

Pharmacological Profile

Both this compound and NKH477 are direct activators of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[4] This action is independent of G-protein coupled receptors (GPCRs), allowing for direct stimulation of the cAMP signaling pathway.[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound/NKH477 is the elevation of intracellular cAMP levels. This increase in the second messenger cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a wide range of physiological responses.

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of this compound/NKH477

| Parameter | Value | Species/System | Reference |

| EC50 (Bronchodilation) | 32.6 nM | Guinea pig tracheal smooth muscle | [2] |

| IC50 (Relaxation of histamine-treated smooth muscle) | 32 nM | Guinea pig smooth muscle | |

| IC50 (Blockade of potassium-induced contraction) | 80 nM | Smooth muscle strips | |

| Relative Potency vs. Forskolin (Type V Adenylyl Cyclase) | ~1.87-fold more potent | Insect cell membranes overexpressing type V AC | |

| Relative Potency vs. Forskolin (Type II Adenylyl Cyclase) | Similar potency (~1.04-fold) | Insect cell membranes overexpressing type II AC | |

| Relative Potency vs. Forskolin (Type III Adenylyl Cyclase) | Similar potency (~0.89-fold) | Insect cell membranes overexpressing type III AC | |

| Distribution Half-life (t1/2α) | 3.9 ± 1.1 min | Human (cardiac surgery patients) | |

| Metabolic Half-life (t1/2β) | 1.9 ± 0.7 h | Human (cardiac surgery patients) | |

| Elimination Half-life (t1/2γ) | 95.3 ± 15.2 h | Human (cardiac surgery patients) | |

| Volume of Distribution (Vd) | 2689.2 ± 450.6 ml/kg | Human (cardiac surgery patients) | |

| Elimination Clearance | 27.7 ± 14.7 ml/kg/min | Human (cardiac surgery patients) |

Signaling Pathway

This compound/NKH477 directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, mediating various cellular responses. NKH477 shows some selectivity for the cardiac (type V) isoform of adenylyl cyclase.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound and NKH477.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase in response to this compound/NKH477.

Objective: To quantify the production of cAMP from ATP by adenylyl cyclase in a cell-free system (membrane preparations).

Materials:

-

Cell line of interest (e.g., HEK293, cardiac myocytes)

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay buffer (containing ATP, MgCl2, and a cAMP phosphodiesterase inhibitor like IBMX)

-

This compound or NKH477 stock solution

-

cAMP standard

-

cAMP detection kit (e.g., ELISA, AlphaScreen, or radiometric assay)

Procedure:

-

Membrane Preparation:

-

Harvest cells and wash with cold PBS.

-

Homogenize cells in homogenization buffer on ice.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-